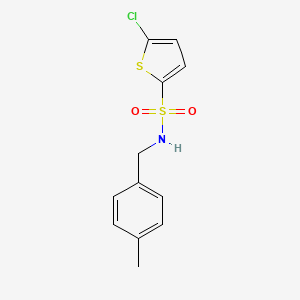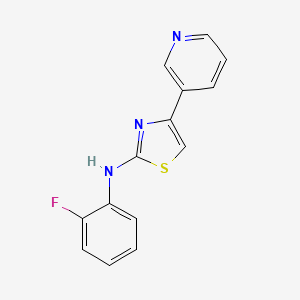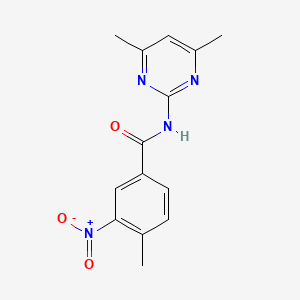
(2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine
Übersicht
Beschreibung
(2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine, also known as BAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BAM belongs to the family of arylalkylamines, which are known to have diverse biological activities.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine has shown potential as a lead compound for the development of new drugs targeting various diseases. Its unique chemical structure and biological activities make it a promising candidate for further research. (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The precise mechanism of action of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine is not yet fully understood. However, studies have shown that (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine interacts with various biological targets, including enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This inhibition leads to the upregulation of genes involved in cell cycle arrest and apoptosis, contributing to its antitumor activity.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine is its diverse biological activities, making it a useful compound for studying various diseases. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for researchers. However, one limitation of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine research. One area of interest is the development of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the precise mechanism of action of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine and its potential applications in the treatment of various diseases. Finally, the use of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique chemical structure and biological properties make it a valuable tool for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine have been discussed in this paper. Further research is needed to fully understand the potential of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine in the treatment of various diseases.
Synthesemethoden
The synthesis of (2-bromo-4-methylphenyl)(4-pyridinylmethyl)amine can be achieved through a multistep process involving the reaction of 2-bromo-4-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base. The product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final product is obtained through purification using column chromatography.
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-2-3-13(12(14)8-10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCKMUYOABIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235692 | |
| Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(pyridin-4-ylmethyl)aniline | |
CAS RN |
355381-69-0 | |
| Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355381-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-4-methylphenyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)